molecular formula C11H14ClF2N3S B12238245 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12238245
M. Wt: 293.76 g/mol
InChI Key: PXPURSZJQRXKPR-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluoro Group: Fluorination is achieved using a fluorinating agent such as Selectfluor.

    Attachment of the Thienyl Group: The thienyl group is introduced via a nucleophilic substitution reaction using a thienyl halide.

    Final Assembly: The final compound is assembled through a condensation reaction between the pyrazole derivative and the thienyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and thienyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thienyl halide in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of both fluoro and thienyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClF2N3S

Molecular Weight

293.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H13F2N3S.ClH/c1-2-16-11(13)8(6-15-16)5-14-7-9-3-4-10(12)17-9;/h3-4,6,14H,2,5,7H2,1H3;1H

InChI Key

PXPURSZJQRXKPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=C(S2)F)F.Cl

Origin of Product

United States

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